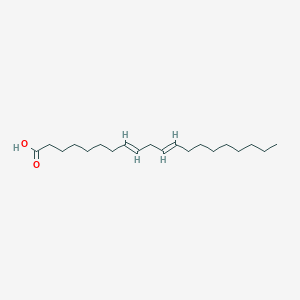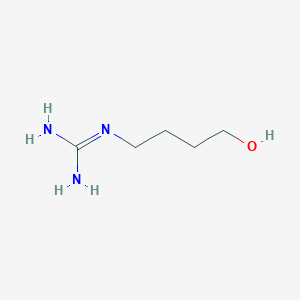
Poly(tetrahydrofuran)
Vue d'ensemble
Description
Polytetrahydrofuran, also known as poly(tetramethylene ether) glycol or poly(tetramethylene oxide), is a collection of chemical compounds with the formula HO(CH2)4O(CH2)4)nOH . It is a mixture of polyether diols terminated with alcohol groups . The material is a white, waxy solid that melts between 20 and 30 °C .
Synthesis Analysis
Polytetrahydrofuran is commonly prepared by acid-catalyzed polymerization of tetrahydrofuran . The reaction is as follows: nC4H8O + H2O → HO(CH2)4[O(CH2)4]n−1OH .
Molecular Structure Analysis
The chemical formula for PTHF is (C4H8O)n, signifying that it consists of repeating units of tetrahydrofuran . These units join together to form a polymer chain, wherein the ‘n’ denotes the degree of polymerization or the number of repeating units in the chain .
Chemical Reactions Analysis
Polytetrahydrofuran is used in the preparation of soft segment polyurethane for a variety of applications . It can also be used as a macroinitiator to prepare block copolymers via ring-opening polymerization .
Physical And Chemical Properties Analysis
Polytetrahydrofuran is recognized for its exceptional flexibility and resilience . It can maintain these properties over a broad temperature range, making it useful in both low- and high-temperature applications . PTHF is resistant to hydrolysis, which means it doesn’t break down easily when exposed to water . It also exhibits excellent resistance to oils, greases, and many solvents, thereby enhancing its durability in challenging environments .
Applications De Recherche Scientifique
Poly(tetrahydrofuran) (PTHF)
Synthesis of Block Copolymers: Poly(tetrahydrofuran) can be used in the synthesis of block copolymers of poly(tetrahydrofuran)-b-poly(α-amino acid) (PTHF-b-PAA). This process is challenging as it involves different/conflicting ring-opening polymerization (ROP) mechanisms .
Adhesives and Elastomeric Materials: Polytetrahydrofuran is an extremely versatile polyether used as adhesives and elastomeric materials .
Biomedical Applications: Polytetrahydrofuran and its derivatives are biocompatible and promising in the biomedical application .
Thermally Reversible Urethane-Epoxy Networks: Poly(tetrahydrofuran) can be used as a starting material to prepare thermally reversible urethane-epoxy networks .
Surface Modification of Cellulose Fibers: PTHF can be used in the surface modification of cellulose fibers which can further be used as reinforcing polymeric materials .
Preparation of Soft Segment Polyurethane: PTHF can be used in the preparation of soft segment polyurethane for a variety of applications .
Safety And Hazards
Orientations Futures
Polytetrahydrofuran has been found to be an excellent source of producing valuable tetrahydrofuran (THF), through a solvent-less catalytic hydrogenolysis process over a Pd/C catalyst . This technique provides a distinctive but important method for the green production of THF from spent PBS . Moreover, crosslinked poly(tetrahydrofuran) (xPTHF) is introduced as a promising polymer matrix for “beyond PEO” SPEs .
Propriétés
IUPAC Name |
(2S)-2-butoxybutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-3-5-6-10-8(4-2)7-9/h8-9H,3-7H2,1-2H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZYYSAMLOBSDY-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(CC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO[C@@H](CC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solidified mass or fragments; mp = 25-33 deg C; [Sigma-Aldrich MSDS] | |
| Record name | Poly(oxy-1,4-butanediyl), .alpha.-hydro-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Polytetramethylene glycol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16753 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
(2S)-2-butoxybutan-1-ol | |
CAS RN |
25190-06-1 | |
| Record name | Poly(oxy-1,4-butanediyl), .alpha.-hydro-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,4-butanediyl), α-hydro-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



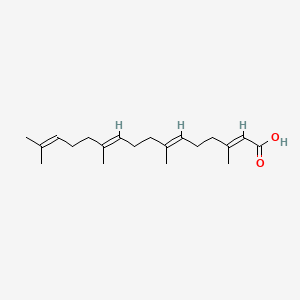

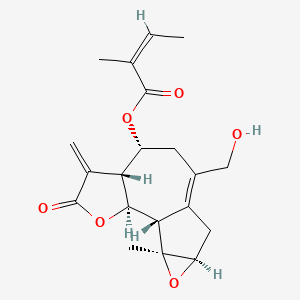
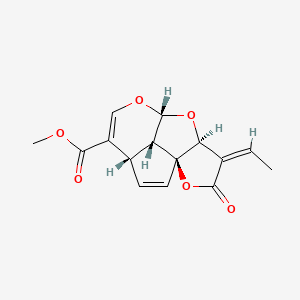
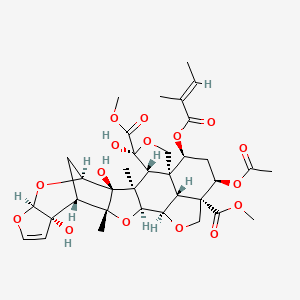

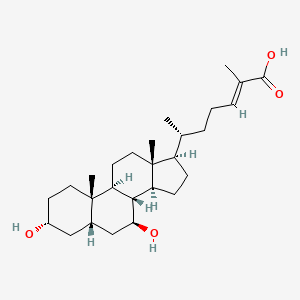
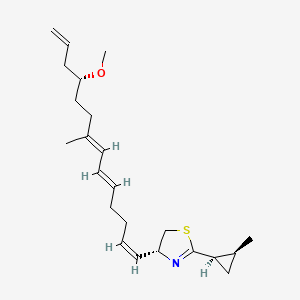
![{3-[(1,3,2-Dioxaborolan-2-yl)oxy]propyl}guanidine](/img/structure/B1231310.png)
![3-[2-(1-piperidinyl)ethylthio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1231311.png)
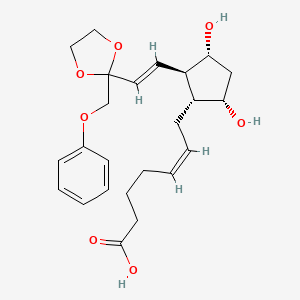
![(R)-3-[(R)-2-(2-Adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoylamino]-4-phenylbutyric acid](/img/structure/B1231315.png)
